2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
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Description
The compound “2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is a derivative of the 1,2,4-triazole class . Triazoles are nitrogenous heterocyclic compounds that have been used in the synthesis of many promising drugs due to their confirmed biological and pharmacological activities .
Scientific Research Applications
Synthesis and Chemical Properties
- The study of acid-base properties of related 1,2,4-triazole-3-thio(sulfo)acetic acids has shown the influence of substituents on the compound's acidity, indicating a potential for tailored drug formulation for enhanced absorption in specific pH environments (Kaplaushenko, 2014).
- Isothiourea-mediated synthesis has been applied to create functionalized pyridines from related acids, showcasing the method's efficiency in generating structurally diverse compounds with potential for further biological evaluation (Stark et al., 2013).
Biological and Pharmacological Applications
- Dinuclear cobalt and nickel complexes involving mercaptoacetic acid substituted 1,2,4-triazole ligands have shown strong urease inhibitory activities, suggesting potential for the development of novel urease inhibitors (Fang et al., 2019).
- Synthesis and antiulcer activity studies of 1,4-dihydropyridines and their Mannich bases with sulfanilamide have revealed that the antiulcer potential of these compounds is enhanced significantly upon conjunction with sulfanilamide, indicating a route for developing new antiulcer agents (Subudhi et al., 2009).
- Transition metal complexes with 1,2,4-triazole carboxylic derivative have exhibited considerable inhibitory effects against Jack Bean urease, highlighting their potential as effective urease inhibitors and their relevance in combating diseases associated with urease activity (Zhang et al., 2021).
Properties
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-2-24-14-7-5-13(6-8-14)21-16(12-4-3-9-18-10-12)19-20-17(21)25-11-15(22)23/h3-10H,2,11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJXGBJCTPGNPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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